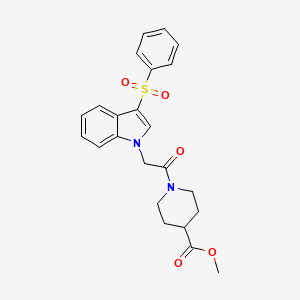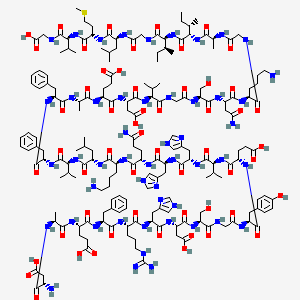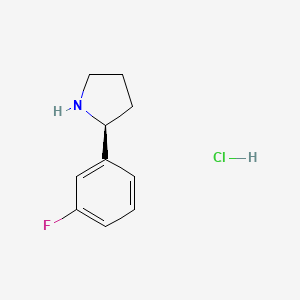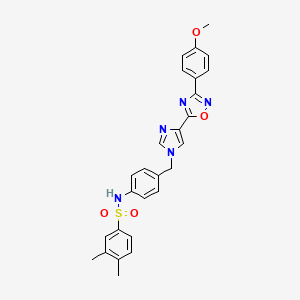![molecular formula C15H20FN3O4 B2926681 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid CAS No. 1692723-78-6](/img/structure/B2926681.png)
5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H20FN3O4 and its molecular weight is 325.34. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Materials Science Application
A study by Chaitra et al. (2017) explored the application of Levofloxacin and its derivative in corrosion inhibition for mild steel in hydrochloric acid solution. The derivatives showed significant inhibition efficiency, increasing with concentration. This research demonstrates the compound's potential as an efficient, water-soluble corrosion inhibitor, opening avenues for its use in materials protection and maintenance.
Neuroscience and Pharmacology Application
Research by Kepe et al. (2006) utilized a related serotonin 1A (5-HT1A) receptor molecular imaging probe in conjunction with positron emission tomography (PET) to study receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in 5-HT1A receptor densities in patients, correlating with clinical symptom severity. This highlights the compound's utility in developing imaging probes for diagnosing and understanding the progression of neurological conditions.
Antimicrobial Research
Kumar et al. (2008) discussed the synthesis and evaluation of spiro-piperidin-4-ones, targeting Mycobacterium tuberculosis. One derivative was identified as notably active, significantly more potent than standard treatments, indicating the compound's relevance in developing new antimycobacterial agents.
Serotonergic System Studies
In the realm of serotonergic system studies, Vacher et al. (1999) highlighted the synthesis of derivatives aimed at improving the oral bioavailability of 5-HT1A receptor agonists. The research emphasized the compound's potential in treating disorders related to the serotonergic system, such as depression, by enhancing oral activity and selectivity.
作用機序
Target of Action
The compound, 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid, is a versatile material with various scientific research applications. It is known to bind with high affinity to multiple receptors , making it a valuable tool for treatment and drug development.
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution . This process occurs readily due to the excessive π-electrons delocalization . The compound’s unique composition enables it to participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound affects various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its broad-spectrum biological activities . For instance, it has been reported to show inhibitory activity against influenza A .
特性
IUPAC Name |
5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(13(20)21)8-10(16)9-17-12/h8-9H,4-7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJNTVRXQKCIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

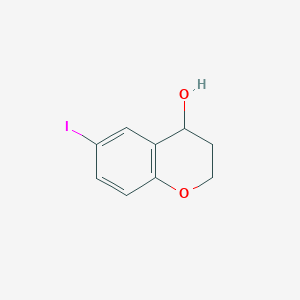
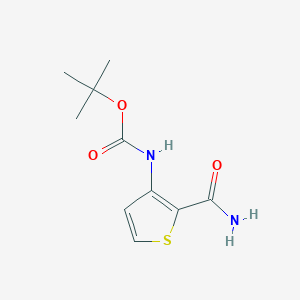
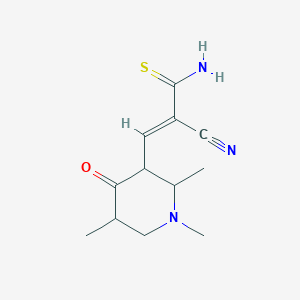
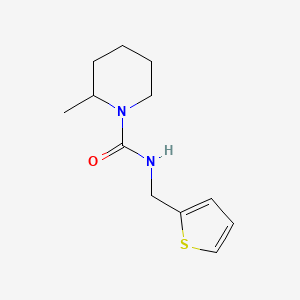
![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)

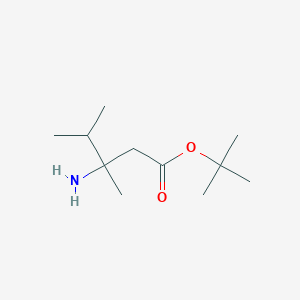
![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
